1-tert-Butyl-3-ethylbenzene

Physical Chemistry Separation Science Quality Control

This 1-tert-Butyl-3-ethylbenzene is a pure meta-isomer (≥98% GC) essential for reproducible alkylation selectivity and fragrance intermediate synthesis. Its distinct Kovats index (1142) qualifies it as a GC-MS reference standard. Strict isomer control ensures patent compliance and eliminates byproduct formation from mixed-isomer feeds. Global shipping available.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 14411-56-4
Cat. No. B085526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-3-ethylbenzene
CAS14411-56-4
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(C)(C)C
InChIInChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3
InChIKeyMUJPTTGNHRHIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-3-ethylbenzene (CAS 14411-56-4) – Baseline Characteristics for Scientific Procurement


1-tert-Butyl-3-ethylbenzene (CAS 14411-56-4, C12H18, molecular weight 162.27 g/mol) is a disubstituted alkylbenzene featuring a tert-butyl group and an ethyl group in a 1,3-(meta) configuration on the benzene ring. It is an aromatic hydrocarbon with a high calculated LogP (~4.4) [1]. The compound is a colorless liquid at 20°C with a boiling point of 205°C (experimental) and a density of 0.86 g/mL at 20/20°C [2]. It is commonly supplied as a chemical intermediate for organic synthesis, including applications in fragrance and specialty chemical development [3].

Why Procuring the Correct tert-Butylethylbenzene Isomer Matters: Distinguishing the Meta Isomer


The tert-butylethylbenzene isomers (ortho, meta, and para) are not interchangeable in synthetic applications. While sharing the same molecular formula (C12H18) and mass, their physical properties and reactivity differ significantly. The position of substituents affects boiling point, polarity, and steric hindrance, which in turn governs separation requirements and downstream reaction selectivity. In catalytic alkylation processes, the ratio of para to meta isomers is a critical quality parameter; for example, para-selective synthesis requires specific catalysts to achieve high para/meta ratios [1]. Substituting a generic or mixed isomer feed can lead to unexpected by-products, lower yields, or failure to meet purity specifications in applications requiring a defined meta-substituted architecture [2]. Therefore, precise identification and sourcing of the pure 1,3-disubstituted (meta) isomer is essential for reproducible synthesis and product quality.

Quantitative Differentiation of 1-tert-Butyl-3-ethylbenzene: Meta Isomer Evidence for Sourcing Decisions


Boiling Point Distinction from the Para Isomer

The boiling point of 1-tert-Butyl-3-ethylbenzene (meta isomer) is 205°C at 760 mmHg [1]. The para isomer (1-tert-butyl-4-ethylbenzene, CAS 7364-19-4) exhibits a significantly higher boiling point of 211.5°C at 760 mmHg . This 6.5°C difference is substantial enough to enable separation by fractional distillation, but also means that a mixed isomer sample will have a different boiling range, potentially complicating purification or reaction work-up procedures.

Physical Chemistry Separation Science Quality Control

Boiling Point Differentiation from the Ortho Isomer

Compared to the ortho isomer (1-tert-butyl-2-ethylbenzene, CAS 37871-12-8), 1-tert-Butyl-3-ethylbenzene (meta) has a boiling point of 205°C [1], while the ortho isomer boils at a lower temperature of 202.3°C at 760 mmHg [2]. The 2.7°C difference, although smaller than with the para isomer, is still measurable and can be used for confirmation purposes in GC analysis.

Physical Chemistry Isomer Identification GC Analysis

Density and Refractive Index Differences Across Isomers

The meta isomer has a reported density of 0.86 g/mL [1] and a refractive index range of 1.4910–1.4950 at 20°C . In contrast, the ortho isomer has a density of 0.858 g/mL [2] and a refractive index of 1.486 [2]. The para isomer has a density of 0.858 g/mL and a refractive index of 1.485 . The slightly higher density and refractive index of the meta isomer reflect differences in molecular packing and polarizability due to the 1,3-substitution pattern.

Physical Properties Quality Assurance Analytical Chemistry

GC Retention Index as a Definitive Isomer Fingerprint

Gas chromatography is the standard method for analyzing isomer mixtures. 1-tert-Butyl-3-ethylbenzene (meta isomer) has a reported Kovats retention index of 1142 on a non-polar column [1]. While exact retention indices for the ortho and para isomers are not uniformly reported in the same sources, it is well-established that positional isomers of alkylbenzenes elute at different times due to differences in boiling point and molecular shape. The specific retention index of 1142 serves as a definitive, instrument-verifiable fingerprint for the meta isomer, enabling precise identification and quantification in complex mixtures [2].

Analytical Chemistry Gas Chromatography Isomer Purity

Regioselectivity in Catalytic Alkylation: Meta Isomer as a Critical By-product

In the catalytic alkylation of ethylbenzene with isobutene or tert-butyl alcohol to produce tert-butylethylbenzene, the selectivity between para and meta isomers is a key performance indicator. Using an Al-SBA-15 nanoporous catalyst at 200°C, a selectivity of 80% towards the para isomer (1-tert-butyl-4-ethylbenzene) was achieved, implying the remaining ~20% is largely the meta isomer [1]. Other processes using specific zeolite catalysts can achieve a para/meta ratio of >9 (i.e., >90% para) [2]. The meta isomer is thus an inevitable co-product in para-selective syntheses, and its separation or presence must be carefully managed. This underscores the need for pure meta isomer as a reference standard or for applications where the meta structure is specifically required.

Catalysis Synthetic Chemistry Process Optimization

Hydrophobicity Profile Consistent with Meta-Substitution Pattern

The calculated partition coefficient (XLogP3-AA) for 1-tert-Butyl-3-ethylbenzene is 4.4 [1]. This value is identical to that reported for the para isomer (4.4) [2], indicating that the overall lipophilicity of the molecule is governed primarily by the total carbon count and the presence of the bulky tert-butyl group, rather than the precise position of the ethyl substituent. However, the meta configuration results in a different molecular dipole moment and polarizability, which can influence specific intermolecular interactions not captured by LogP alone. This confirms that while the isomers share a similar hydrophobicity profile, their distinct spatial arrangements lead to differentiated behavior in more complex environments (e.g., receptor binding, chromatographic separation).

Computational Chemistry QSAR Drug Design

1-tert-Butyl-3-ethylbenzene: Validated Applications Based on Meta Isomer Properties


Synthetic Intermediate for Specialty Fragrances and Fine Chemicals

1-tert-Butyl-3-ethylbenzene serves as a key building block for synthesizing complex fragrance molecules. Its meta-disubstituted aromatic core provides a specific spatial arrangement that can be elaborated into unique odorant profiles. The compound's reactivity in electrophilic substitution and oxidation reactions allows for the introduction of further functionality [1]. The pure meta isomer ensures the final fragrance molecule has the intended substitution pattern, which is critical for olfactory properties and patent protection.

Chromatographic Reference Standard for Isomer Analysis

Due to its well-defined Kovats retention index (1142 on a non-polar column) and distinct boiling point (205°C), 1-tert-Butyl-3-ethylbenzene is an ideal reference standard for gas chromatography (GC) and GC-MS analysis. It can be used to calibrate retention times for the identification and quantification of tert-butylethylbenzene isomers in complex mixtures, such as those arising from catalytic alkylation processes or environmental samples [2].

Mechanistic Probe in Catalysis and Reaction Studies

The meta isomer is a valuable tool for studying regioselectivity in Friedel-Crafts alkylation and related electrophilic aromatic substitution reactions. Its distinct steric and electronic environment compared to the para and ortho isomers allows researchers to probe the effects of substitution pattern on reaction rates, product distributions, and catalyst selectivity [3]. The compound's purity (typically >98% GC) is essential for obtaining reliable kinetic and mechanistic data.

Model Compound for Polymer Additive Development

The presence of a bulky tert-butyl group on an aromatic ring is known to enhance thermal stability and modify mechanical properties in polymer systems. 1-tert-Butyl-3-ethylbenzene, with its specific 1,3-substitution pattern, can be used as a model compound or monomer precursor to study the effect of meta-substitution on polymer properties such as glass transition temperature, solubility, and processability [4]. Its use as a well-defined, pure starting material ensures reproducible results in materials science research.

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